3-Cyano-N-methoxy-N-methylbenzamide is an organic compound characterized by the molecular formula C10H10N2O. It belongs to the class of benzamides, where a cyano group is attached to the benzene ring at the third position and a methoxy group is bonded to the nitrogen atom of the amide group. This compound is notable for its potential applications in medicinal chemistry and its unique chemical properties.
The compound can be synthesized through various methods, primarily involving reactions between substituted benzoic acids and amines. Its structural uniqueness arises from the specific positioning of functional groups, which influences its reactivity and biological activity.
3-Cyano-N-methoxy-N-methylbenzamide can be classified as:
The synthesis of 3-cyano-N-methoxy-N-methylbenzamide can be achieved through several routes:
The structural representation of 3-cyano-N-methoxy-N-methylbenzamide includes:
CC(=O)N(C)C1=CC(=C(C=C1)C#N)OC
3-Cyano-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions:
The mechanism of action for 3-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, particularly in medicinal chemistry:
This mechanism highlights its potential therapeutic applications, especially in drug design aimed at enzyme inhibition.
3-Cyano-N-methoxy-N-methylbenzamide has several scientific uses:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: